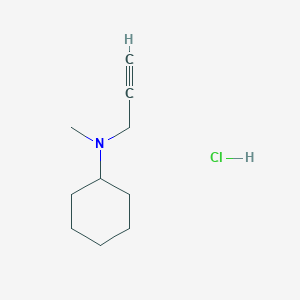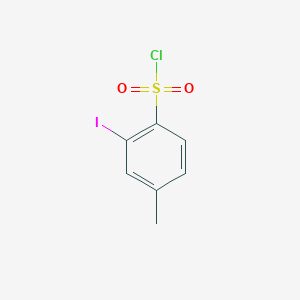![molecular formula C20H22ClN3O3 B2997094 1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891094-79-4](/img/structure/B2997094.png)
1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Complexation-induced Unfolding of Heterocyclic Ureas
This study delves into the synthesis and conformational studies of heterocyclic ureas, including their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. The research highlights the potential of these compounds in self-assembly and as mimics of biological processes, such as the helix-to-sheet transition observed in peptides (Perry S. Corbin et al., 2001).
Synthesis and Evaluation of Anticancer Agents
Another study focused on designing and synthesizing 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives to evaluate their antiproliferative activity against various cancer cell lines. This research identifies potential new anticancer agents, highlighting the therapeutic applications of such compounds (Jian Feng et al., 2020).
Investigation of Photodegradation and Hydrolysis of Pesticides
The photodegradation and hydrolysis of substituted urea herbicides in water were studied to understand their environmental fate. This research provides crucial insights into the environmental impact and degradation behavior of these compounds, informing both pollution control and agricultural practices (G. Gatidou & E. Iatrou, 2011).
Assessing Toxicity of Phenylurea Herbicides
This study assesses the single and joint toxicity of phenylurea herbicides using bioassays with Lemna minor and Vibrio fischeri. It provides valuable data on the ecological and health risks associated with these compounds, guiding regulatory and safety evaluations (G. Gatidou, A. Stasinakis, & E. Iatrou, 2015).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-12-4-6-16(8-13(12)2)24-11-15(10-19(24)25)22-20(26)23-17-9-14(21)5-7-18(17)27-3/h4-9,15H,10-11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFZAXLWHBXWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)











![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)